molecular formula C11H14N2O B1295758 (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine CAS No. 5979-94-2

(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine

Cat. No. B1295758
CAS RN: 5979-94-2
M. Wt: 190.24 g/mol
InChI Key: SSABMTSCLQGWBB-NSHDSACASA-N
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Description

“(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of derivatives related to pyrrolidine can start from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .


Molecular Structure Analysis

The pyrrolidine ring is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring can be constructed from different cyclic or acyclic precursors . It can also be functionalized, for example, proline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by steric factors . For a related compound, it was reported as a colorless to yellowish oily liquid .

Scientific Research Applications

Application in Tobacco Research

Summary of the Application

N-Acetylnornicotine is a compound found in tobacco, particularly in a variety known as cherry-red tobacco . Researchers have been studying this compound to understand its role in the unique flavor and color of this tobacco variety .

Methods of Application or Experimental Procedures

The researchers used chromatography and mass spectrometry to structurally elucidate and quantitatively analyze 11 N′-n-acylnornicotines, including N-Acetylnornicotine, in cherry-red tobacco .

Results or Outcomes

The study found that N′-n-octanoylnornicotine and N′-n-hexanoylnornicotine showed the highest concentration, accounting for 94% of the detected N′-n-acylnornicotines . However, the researchers concluded that these compounds are not responsible for the cherry-red color appearance of the tobacco leaves .

Application in Medicinal Chemistry

Summary of the Application

N-Acetylnornicotine, being a nitrogen-containing heterocyclic compound, has potential applications in medicinal chemistry . These compounds are known for their structural and functional diversity, which can be optimized for specific applications .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for N-Acetylnornicotine in medicinal chemistry are not detailed in the source . However, the study of such compounds often involves synthesis and characterization using various chemical techniques .

Results or Outcomes

The outcomes of using N-Acetylnornicotine in medicinal chemistry are not specified in the source . However, nitrogen-containing heterocyclic compounds are known to have a wide range of medicinal and industrial applications .

Future Directions

The pyrrolidine ring and its derivatives have great potential in drug discovery . Medicinal chemists are guided to design new pyrrolidine compounds with different biological profiles . This suggests that “(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine” and similar compounds may have promising future applications in medicinal chemistry.

properties

IUPAC Name

1-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9(14)13-7-3-5-11(13)10-4-2-6-12-8-10/h2,4,6,8,11H,3,5,7H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSABMTSCLQGWBB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975202
Record name 1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine

CAS RN

5979-94-2
Record name Pyrrolidine, 1-acetyl-2-(3-pyridinyl)-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5979-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylnornicotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005979942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ACETYLNORNICOTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BX6E0YC1A
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